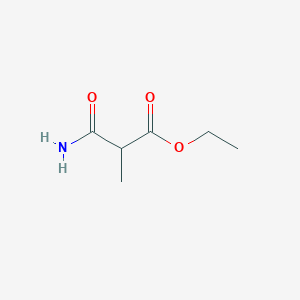

2-Carbamoylpropanoic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-amino-2-methyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTLCGTYMXOOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42710-28-1 | |

| Record name | ethyl 2-carbamoyl-2-methylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification of 2-Carbamoylpropanoic Acid

The most common synthesis involves acid-catalyzed esterification of 2-carbamoylpropanoic acid with ethanol. Sulfuric acid (H₂SO₄) at 0.5–1.0 equivalents facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The reaction proceeds under reflux (70–80°C) for 4–6 hours, achieving yields of 75–85%. Excess ethanol drives equilibrium toward ester formation, while dehydration agents like molecular sieves improve efficiency.

Reaction Conditions:

Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) offer milder alternatives, reducing side reactions such as carbamoyl group hydrolysis. For instance, boron trifluoride etherate (BF₃·Et₂O) at 60°C affords 82% yield with minimized byproduct formation.

Transesterification of Methyl Carbamoylpropanoate

Transesterification with ethanol provides a route avoiding direct handling of corrosive acids. Methyl 2-carbamoylpropanoate reacts with ethanol in the presence of sodium ethoxide (NaOEt), undergoing nucleophilic acyl substitution. This method, conducted at 65°C for 3 hours, yields 70–78% product.

Reaction Conditions:

Acylation of β-Alanine Ethyl Ester

Alternative pathways involve acylation of β-alanine ethyl ester with carbamoyl chloride. This two-step process first generates the activated carbamoyl chloride intermediate, which subsequently reacts with the amine group of β-alanine ethyl ester. Yields reach 68–72% after purification by recrystallization.

Reaction Conditions:

- Step 1: β-Alanine ethyl ester + carbamoyl chloride → Intermediate (0–5°C, THF)

- Step 2: Quenching with aqueous NaHCO₃, extraction, and recrystallization

Reaction Mechanisms

Acid-Catalyzed Esterification

The mechanism proceeds via protonation of the carboxylic acid’s carbonyl oxygen, increasing electrophilicity. Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate. Deprotonation and subsequent elimination of water yield the ester.

$$

\text{RCOOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{RCOOEt} + \text{H}_2\text{O}

$$

Lewis Acid-Mediated Pathway

Lewis acids coordinate with the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack. BF₃·Et₂O stabilizes the transition state, lowering activation energy and enhancing selectivity.

Optimization and Catalysis

Catalyst Screening

Comparative studies reveal sulfuric acid’s superiority in cost and efficiency, though Lewis acids reduce side reactions. Table 1 summarizes catalytic performance.

Table 1. Catalyst Efficiency in Ester Synthesis

| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| H₂SO₄ | 70 | 85 | 12 |

| BF₃·Et₂O | 60 | 82 | 5 |

| ZnCl₂ | 75 | 78 | 8 |

Solvent and Stoichiometry

Neat ethanol maximizes ester formation by Le Chatelier’s principle. Molar ratios of 1:5 (acid:ethanol) achieve optimal yields, while ratios exceeding 1:10 offer diminishing returns.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, 80:20 H₂O:MeCN) shows ≥98% purity, with retention time 6.8 minutes.

Applications in Pharmaceutical Synthesis

2-Carbamoylpropanoic acid ethyl ester serves as a precursor for prodrugs, notably antiviral agents. Phosphoramidate derivatives of purine dioxolanes, synthesized via carbamoylation, exhibit potent activity against hepatitis B and HIV. Additionally, its incorporation into flavoring agents like ethyl propionate underscores its industrial utility.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoylpropanoic acid ethyl ester undergoes several types of chemical reactions, including:

Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Aminolysis: This reaction involves the conversion of esters to amides by reacting with ammonia or amines.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride.

Aminolysis: Ammonia or amines.

Major Products

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Aminolysis: Amide.

Scientific Research Applications

2-Carbamoylpropanoic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of other esters.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Carbamoylpropanoic acid ethyl ester involves nucleophilic acyl substitution reactions. In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to a primary alcohol by the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-carbamoylpropanoic acid ethyl ester (hypothetical data inferred from structural analogs) with key compounds identified in the evidence:

Table 1: Structural and Functional Comparison

Table 2: Physical and Chemical Properties

Biological Activity

Overview

2-Carbamoylpropanoic acid ethyl ester (CAS No. 42710-28-1) is an organic compound belonging to the ester family. Its unique structure, characterized by a carbamoyl group, imparts distinct chemical properties and potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C6H11NO3

- Molecular Weight : 145.16 g/mol

- Structure : The compound features a propanoic acid backbone with an ethyl ester and a carbamoyl functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound is known to undergo nucleophilic acyl substitution reactions, which can lead to the formation of biologically active metabolites.

Key Reactions:

- Hydrolysis : In the presence of water and a catalyst, the ester bond can be cleaved to yield a carboxylic acid and an alcohol.

- Reduction : The compound can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

- Aminolysis : Reacting with ammonia or amines can convert the ester into amides.

These reactions are crucial for its potential biological interactions, particularly in enzymatic processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

The compound has shown promise as an antioxidant. Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases. The ability of this compound to scavenge free radicals has been documented in laboratory settings .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in biological systems .

Case Studies and Research Findings

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin and eye irritation but does not exhibit significant acute toxicity at low doses .

Q & A

Q. Key Factors Affecting Yield :

| Condition | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C | Higher temperatures risk carbamate decomposition |

| Solvent | Anhydrous (CH₂Cl₂, THF) | Prevents ester hydrolysis |

| Base | Triethylamine (1.2 eq) | Neutralizes HCl byproducts, accelerates reaction |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 ppm (ester -CH₂CH₃), δ 4.1–4.3 ppm (ester -OCH₂), and δ 6.5–7.5 ppm (aromatic protons if present) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 174 for ester cleavage) confirm purity and molecular weight .

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of ester and carbamate) .

How does the carbamoyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced

The carbamoyl group (-NHCO-) acts as an electron-withdrawing group, polarizing the adjacent carbonyl and enhancing electrophilicity. This facilitates:

- Enolate Formation : Under basic conditions (e.g., LDA), the α-proton is abstracted, enabling alkylation or aldol condensation .

- Stability Trade-offs : The carbamoyl group’s resonance stabilization reduces hydrolysis rates compared to simple esters but increases susceptibility to strong nucleophiles (e.g., Grignard reagents) .

What computational methods can predict the biological activity of carbamate derivatives like this ester?

Q. Advanced

- QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For example, carbamates with logP < 3.5 show higher membrane permeability .

- Docking Simulations : Predict binding affinity to targets like acetylcholinesterase, where the carbamoyl group mimics acetylcholine’s carbonyl .

How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced

- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent carriers). For instance, DMSO >1% may alter membrane integrity, skewing IC₅₀ values .

- Control Experiments : Replicate studies with standardized protocols (e.g., fixed incubation time, pH 7.4 buffer) .

What factors affect the compound’s stability, and how can storage conditions be optimized?

Q. Advanced

-

Degradation Pathways : Hydrolysis of the ester group in humid environments or basic pH .

-

Storage Recommendations :

Parameter Optimal Condition Temperature -20°C (anhydrous) Solvent Dry DMSO or ethanol Light Amber vials to prevent photolysis

How can the mechanism of carbamoyl transfer reactions involving this ester be elucidated?

Q. Advanced

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .

- Kinetic Studies : Monitor reaction rates under varying pH to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

How is this ester utilized as a building block in synthesizing heterocycles or pharmaceuticals?

Q. Advanced

- Heterocycle Synthesis : React with hydrazines to form pyrazolidinones via cyclocondensation .

- Drug Precursors : Intermediate in β-lactam antibiotics, where the carbamoyl group enhances target specificity .

How should researchers interpret conflicting NMR data obtained from different solvent systems?

Q. Advanced

- Solvent Effects : CDCl₃ may obscure exchangeable protons (e.g., -NH), while DMSO-d₆ reveals hydrogen bonding but broadens peaks. Compare spectra in both solvents for full assignment .

- Paramagnetic Shifts : Trace metal impurities (e.g., Fe³⁺) in solvents can distort peaks; use EDTA washes to chelate metals .

What are best practices for scaling up synthesis while maintaining purity?

Q. Advanced

-

Process Optimization :

- Use continuous flow reactors for better temperature control and mixing .

- Purify via fractional distillation (bp ~150–160°C at reduced pressure) or preparative HPLC .

-

Quality Control :

Parameter Target Method Purity ≥98% HPLC (C18 column, MeCN:H₂O = 70:30) Residual Solvents <0.1% GC headspace analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.